molecular formula C9H7N3O2 B7905941 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid

5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B7905941
M. Wt: 189.17 g/mol
InChI Key: IMSALIAQYLYUQR-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both pyridine and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to act as ligands in coordination chemistry . The compound’s unique structure makes it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyridine with glyoxal and ammonium acetate can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The Suzuki–Miyaura coupling reaction is also employed in some cases to introduce the pyridine ring into the imidazole framework .

Chemical Reactions Analysis

Types of Reactions: 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent processes in cells .

Comparison with Similar Compounds

Uniqueness: 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. Its dual-ring structure provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

4-pyridin-3-yl-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-7(11-5-12-8)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSALIAQYLYUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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